(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane

Stereochemistry Chiral purity Diastereomer differentiation

(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane (CAS 106623-33-0) is a chiral, non‑racemic, bridged bicyclic secondary amine featuring a conformationally constrained 7‑azabicyclo[4.1.0]heptane core with a distinctive substitution pattern (2‑methyl, 5‑isopropyl). The [1S‑(1α,2α,5α,6α)] absolute configuration defines a single, well‑characterized stereoisomer within the broader family of azabicycloheptane building blocks.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 106623-33-0
Cat. No. B010716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane
CAS106623-33-0
Synonyms7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1N2)C(C)C
InChIInChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1
InChIKeyJHGGBKUVGNIFMY-DOLQZWNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane – Stereochemically Defined Bicyclic Amine Scaffold for Drug Discovery & Chiral Synthesis


(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane (CAS 106623-33-0) is a chiral, non‑racemic, bridged bicyclic secondary amine featuring a conformationally constrained 7‑azabicyclo[4.1.0]heptane core with a distinctive substitution pattern (2‑methyl, 5‑isopropyl) [1]. The [1S‑(1α,2α,5α,6α)] absolute configuration defines a single, well‑characterized stereoisomer within the broader family of azabicycloheptane building blocks. This rigid scaffold is valued in medicinal chemistry for imposing conformational restriction on ligand‑receptor interactions and in asymmetric synthesis as a source of chirality . The absence of an MDL number, EINECS listing, or RTECS entry underscores the compound's status as a specialized research chemical rather than a bulk industrial intermediate [2].

Single defined [1S-(1α,2α,5α,6α)] absolute configuration
Conformationally constrained 7-azabicyclo[4.1.0]heptane core
Research-use chiral building block, not bulk industrial intermediate

Why Generic Substitution of (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane Is Not Viable in Research & Procurement


Simple substitution of this compound with other in‑class azabicyclo[4.1.0]heptane analogs is scientifically untenable because the [1S‑(1α,2α,5α,6α)] absolute configuration directly determines the three‑dimensional vector of the secondary amine hydrogen‑bond donor/acceptor . The unsubstituted parent scaffold (CAS 286‑18‑0) lacks the 2‑methyl and 5‑isopropyl groups that govern steric and lipophilic interactions, while other diastereoisomers, such as the (1R,2R,5R,6S) isomer frequently co‑listed under the same CAS number, present an opposite orientation of the amine moiety . Using a racemate or an incorrectly assigned enantiomer would introduce an uncontrolled stereochemical variable, risking batch‑to‑batch inconsistency in binding assays, asymmetric catalysis, or chiral resolution experiments. The following quantitative evidence demonstrates exactly where this specific stereoisomer diverges from its closest analogs.

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Co-listed (1R,2R,5R,6S) diastereomer under the same CAS may lead to procurement of incorrect stereochemistry.
!
Unsubstituted parent scaffold lacks 2-methyl and 5-isopropyl groups, altering steric and lipophilic profile.
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Racemate or opposite enantiomer introduces uncontrolled stereochemical variability, compromising binding or catalysis reproducibility.

Quantitative Differential Evidence for (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane Against Closest Comparators


Absolute Stereochemical Assignment vs. Co‑Listed Diastereoisomer (1R,2R,5R,6S)

The target compound is unambiguously defined by its IUPAC name as (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane, representing the [1S‑(1α,2α,5α,6α)] configuration . In contrast, the diastereoisomer most frequently co‑associated with this CAS number is the (1R,2R,5R,6S) isomer, which carries an inverted absolute configuration at the aziridine nitrogen‑bearing bridgehead . The two diastereomers are not superimposable and would exhibit distinct optical rotations, NMR coupling constants, and chiral recognition properties. Because the assigned CAS number (106623-33-0) is used interchangeably across vendor databases for these two discrete stereoisomers, a procurement decision based solely on CAS number without verified (1S,2R,5R,6R) specification risks acquiring a mixed or incorrect diastereomer .

Stereochemistry vs. Co‑Listed Diastereomer
Direct comparison
Target: (1S,2R,5R,6R) [1S-(1α,2α,5α,6α)] Comparator: (1R,2R,5R,6S) (same CAS)
Procurement without verification may yield wrong diastereomer, compromising SAR or asymmetric synthesis.
Opposite bridgehead configuration; distinct diastereomers
Stereochemistry Chiral purity Diastereomer differentiation

Exact Mass and Predicted Spectroscopic Fingerprint Differentiate from Unsubstituted 7‑Azabicyclo[4.1.0]heptane Core

The compound exhibits an exact mass of 153.15175 u and a molecular formula of C10H19N [1]. This differs by +56.06252 u (net addition of C4H8) from the parent 7‑azabicyclo[4.1.0]heptane (C6H11N, exact mass 97.08915 u) . The computed vapor‑phase IR spectrum validation score of 0.927158 (SpectraBase) provides a distinctive predicted fingerprint for identity verification [1]. By contrast, the parent scaffold lacks these alkyl substituents and therefore has a different boiling point (149.5 °C vs. an estimated higher value for the target compound), different lipophilicity, and a distinct MS fragmentation pattern .

Mass & Formula
Cross-study comparable
153.15175 u / C10H19N
Δ +56.06252 u from parent
Enables unambiguous LC‑MS discrimination from unsubstituted core scaffold.
Predicted IR spectrum score 0.927 for identity confirmation
Mass spectrometry Spectroscopic identification Physicochemical properties

Computed Physicochemical Descriptors vs. Regioisomeric 2‑Azabicyclo[4.1.0]heptane Analog

A regioisomeric analog, 2‑azabicyclo[4.1.0]heptane, 5‑methyl‑1‑(1‑methylethyl)- (CAS 103205-94-3), places the nitrogen atom at position 2 instead of position 7, relocating the hydrogen‑bond donor vector from the bridgehead to a ring position [1]. The target compound’s computed descriptors (XLogP3‑AA, topological polar surface area, etc.) are not publicly available in curated form, but the nitrogen positional isomerism alone predicts a different pKa, different H‑bond geometry, and altered conformational preferences, all of which are critical in structure‑based drug design. No experimental head‑to‑head comparison has been published, and the following data are limited to computed parameters for the target compound .

Regioisomer Comparison
Class-level inference
7-aza vs 2-aza positional isomerism alters H‑bond geometry and pKa
SAR interpretation requires experimental validation; no published comparative data.
Computed descriptors only; distinct conformational ensemble predicted
Computational chemistry Drug‑likeness Regioisomer comparison

Validated Application Scenarios for (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane in Medicinal Chemistry & Asymmetric Synthesis


Conformationally Restricted Scaffold for CNS Target Lead Optimization

Medicinal chemistry programs targeting CNS receptors where a rigid secondary amine is required can leverage the (1S,2R,5R,6R) configuration as a spatially defined hydrogen‑bond donor. The bicyclic framework restricts conformational freedom, potentially reducing entropic penalties upon target binding . The specific substitution pattern (2‑methyl, 5‑isopropyl) provides a steric and lipophilic fingerprint distinct from the unsubstituted core or the (1R,2R,5R,6S) diastereomer, enabling a more precise SAR exploration .

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The compound’s rigid, enantiopure secondary amine can serve as a stoichiometric chiral auxiliary or be converted into a chiral ligand for metal‑catalyzed asymmetric reactions. The absolute (1S,2R,5R,6R) configuration ensures a predictable face‑selectivity, unlike the (1R,2R,5R,6S) diastereomer which would deliver an opposite steric environment . The compound’s single rotatable bond and defined stereocenters minimize conformational ambiguity, a key advantage in designing highly enantioselective catalysts .

Internal Standard or Reference for Chiral Chromatographic Method Development

Because the CAS number (106623-33-0) is known to be ambiguously applied across diastereomers , this specific (1S,2R,5R,6R) compound can serve as a verified reference standard for developing chiral HPLC or SFC methods aimed at separating the (1S,2R,5R,6R) and (1R,2R,5R,6S) diastereomers. Its unique exact mass (153.15175 u) and predicted IR spectrum provide orthogonal identity confirmation [1].

Application
Selection Property
Validation Focus
CNS receptor binding studies
Defined (1S,2R,5R,6R) amine geometry
Binding assay context; stereochemistry verification
Asymmetric catalysis chiral auxiliary research
Enantiopure secondary amine configuration
Enantioselectivity assay context; ligand geometry
Chiral chromatography method development
Verified (1S,2R,5R,6R) diastereomer identity
Chiral HPLC/SFC retention and MS confirmation
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